molecular formula C8H5Br2ClO B3039679 2-Bromo-3-chlorophenacyl bromide CAS No. 1261821-01-5

2-Bromo-3-chlorophenacyl bromide

Cat. No.: B3039679
CAS No.: 1261821-01-5
M. Wt: 312.38 g/mol
InChI Key: VMUDYNYJANOTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chlorophenacyl bromide, also known as 3-Chlorophenacyl bromide, is an organic compound with the molecular formula C8H6BrClO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-chlorophenacyl bromide can be synthesized through the bromination of 3-chloroacetophenone. The reaction typically involves the use of bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chlorophenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-chlorophenacyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorophenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenacyl bromide
  • 2-Bromo-3-hydroxyacetophenone
  • 2-Bromo-4-methoxyacetophenone
  • 2-Bromoacetophenone

Uniqueness

2-Bromo-3-chlorophenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-bromo-1-(2-bromo-3-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDYNYJANOTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-chlorophenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.